molecular formula C14H10N2O3 B1379664 Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate CAS No. 1547789-81-0

Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate

Cat. No.: B1379664
CAS No.: 1547789-81-0
M. Wt: 254.24 g/mol
InChI Key: KMZUEOIEROZWMZ-UHFFFAOYSA-N
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Description

Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate (CAS 1547789-81-0) is a chemical compound with the molecular formula C14H10N2O3 and a molecular weight of 254.24 g/mol . It is supplied as a high-purity material for research and development purposes. This compound is offered by multiple chemical suppliers, indicating its use as a building block or intermediate in organic synthesis and medicinal chemistry . Patent literature identifies this compound and related structures as being investigated for the treatment of neurological and psychiatric diseases, suggesting its potential value in pharmaceutical research . Researchers can source this material from various global suppliers, with purities available at 95% and 98% . It is essential to handle this product according to its Safety Data Sheet. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-(6-cyanopyridin-3-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-18-14(17)10-2-5-12(6-3-10)19-13-7-4-11(8-15)16-9-13/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZUEOIEROZWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

Given the lack of specific details for methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate, a general approach can be outlined based on similar compounds:

Reaction Conditions and Reagents

Step Reagents Conditions Notes
Cyanation of Pyridine Pyridine derivative, cyanide source (e.g., NaCN), palladium catalyst Solvent like toluene or DMF, temperature around 100°C Requires careful handling due to cyanide toxicity
Esterification of 4-Hydroxybenzoic Acid 4-Hydroxybenzoic acid, methanol, acid catalyst (e.g., HCl or H2SO4) Reflux in methanol Simple esterification reaction
Coupling Reaction Activated pyridine, methyl 4-hydroxybenzoate, base (e.g., NaOH or K2CO3) Solvent like DMF or DMSO, temperature around 80°C May require optimization for yield and purity

Analysis and Characterization

After synthesis, the compound should be purified and characterized using various analytical techniques:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

In organic chemistry, Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate serves as a crucial building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biological Research

This compound is being investigated for its biological activities, particularly its interactions with biological macromolecules. Preliminary studies suggest that it may exhibit antibacterial and antifungal properties, making it a candidate for further exploration in drug development .

Medicinal Chemistry

This compound has potential therapeutic applications. It is explored as a lead compound in drug discovery efforts aimed at treating various diseases, including tuberculosis. Its structural modifications have been linked to enhanced biological activity against specific targets, indicating its promise in medicinal chemistry .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibacterial agent. Further modifications of the compound enhanced its potency, demonstrating the importance of structure-activity relationships in drug design .

Case Study 2: Drug Development for Tuberculosis

Recent research highlighted the urgent need for novel tuberculosis treatments. This compound was tested alongside other compounds for its ability to inhibit Mycobacterium tuberculosis. The findings showed that certain derivatives exhibited improved activity compared to existing treatments, positioning this compound as a promising candidate for further development in anti-TB therapies .

Mechanism of Action

The mechanism of action of Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate with four structurally related compounds, highlighting substituent variations, physicochemical properties, and applications:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Applications Key References
This compound 6-cyano-pyridine, methyl ester ~254.24 Not reported Research intermediate (inferred)
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26) Thienopyrimidine core, methyl and phenyl groups 377.0 147–148 Pharmaceutical research
Pyriminobac-methyl Dimethoxy-pyrimidine, methoxyiminoethyl 396.36 Not reported Herbicide (rice field application)
Haloxyfop-methyl ester Trifluoromethyl-chloropyridine, phenoxypropanoate 433.67 Not reported Herbicide (broadleaf weed control)
Ethyl 4-(sulfooxy)benzoate (Compound 13) Sulfate ester, ethyl group ~230.20 Not reported Natural product (Phyllostachys edulis)
Key Observations:

Pyriminobac-methyl () employs a dimethoxy-pyrimidine ring, favoring herbicidal activity through acetyl-CoA carboxylase inhibition.

Ester Linkage: Methyl esters (target compound, Compound 26) are more hydrolytically stable than ethyl or propanoate esters (e.g., haloxyfop-methyl), impacting environmental persistence .

Research Findings

  • Compound 26 (): Exhibits a higher molecular weight (377.0 vs. 254.24) and melting point (147–148°C), attributed to its bulky thienopyrimidine core. Its LC-MS data ([M+H]+ = 377.0) confirms stability under analytical conditions.
  • Pyriminobac-methyl (): Demonstrated herbicidal efficacy at low concentrations (0.1–1.0 kg/ha), linked to its pyrimidine moiety’s interaction with plant enzymes.

Biological Activity

Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate, a compound with the chemical formula C13H12N2O3, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a cyanopyridine group. The presence of the pyridine ring is significant as it is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, compounds with similar structures have been reported to show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This compound's potential as an antimicrobial agent could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget StrainsMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coliTBD
Substituted Pyridine DerivativeB. subtilis, C. albicans2.18–3.08 μM
4-Chloro BenzoateK. pneumoniae, P. aeruginosaTBD

Antiviral Activity

In addition to antimicrobial properties, there is emerging evidence that this compound may possess antiviral activities. Pyridine derivatives have been shown to inhibit viral replication by interfering with viral entry or replication processes. Research into the specific antiviral mechanisms of this compound is ongoing .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator, altering the activity of these targets and leading to subsequent biological responses.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various pyridine derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, emphasizing the importance of the cyanopyridine moiety in enhancing antimicrobial efficacy .
  • Antiviral Activity Research : Preliminary investigations into the antiviral properties of pyridine derivatives suggest that they may inhibit viral enzymes critical for replication. Further studies are required to elucidate the specific pathways involved in this inhibition and confirm the efficacy of this compound against specific viruses.

Q & A

Basic Research Questions

Q. What are common synthetic routes for Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Mitsunobu coupling. For example, the pyridinyl-oxy-benzoate scaffold can be constructed by reacting 6-cyanopyridin-3-ol with methyl 4-hydroxybenzoate under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Esterification of the benzoic acid precursor with methanol under acidic catalysis is often employed to introduce the methyl ester group .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization involves multi-spectral analysis:

  • 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., δ 3.87 ppm for the methyl ester in DMSO-d₆) .
  • LC-MS : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) and purity .
  • X-ray crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized for unstable intermediates during synthesis?

  • Methodological Answer : Unstable intermediates (e.g., activated pyridinyl derivatives) require controlled conditions:

  • Temperature : Maintain ≤45°C to prevent decomposition .
  • Stepwise isolation : Use protective groups (e.g., tert-butyl for hydroxyl protection) to stabilize reactive sites .
  • In situ monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times dynamically .

Q. How to resolve contradictions in spectral data during structural analysis?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or LC-MS fragmentation) are addressed by:

  • Cross-validation : Compare experimental data with computational predictions (DFT calculations for NMR shifts) .
  • Crystallographic refinement : Use SHELX to resolve ambiguities in bond lengths/angles, especially for stereoisomers .
  • Isotopic labeling : For ambiguous proton environments, deuteration or 13C-labeling clarifies assignments .

Q. What are best practices for refining X-ray crystallography data using SHELX?

  • Methodological Answer : For high-resolution structures:

  • Data collection : Ensure completeness (>95%) and redundancy (>4) to minimize errors .
  • SHELXL refinement : Use anisotropic displacement parameters for non-H atoms and constrain H-atoms geometrically.
  • Validation : Check R-factors (R1 < 0.05) and residual density maps (≤0.3 eÅ⁻³) to confirm model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate
Reactant of Route 2
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Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.